Senp1-IN-4

Description

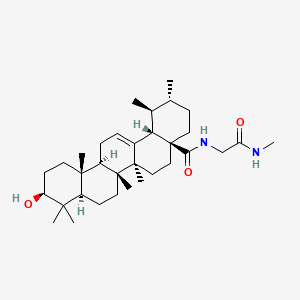

Structure

3D Structure

Properties

Molecular Formula |

C33H54N2O3 |

|---|---|

Molecular Weight |

526.8 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-N-[2-(methylamino)-2-oxoethyl]-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |

InChI |

InChI=1S/C33H54N2O3/c1-20-11-16-33(28(38)35-19-26(37)34-8)18-17-31(6)22(27(33)21(20)2)9-10-24-30(5)14-13-25(36)29(3,4)23(30)12-15-32(24,31)7/h9,20-21,23-25,27,36H,10-19H2,1-8H3,(H,34,37)(H,35,38)/t20-,21+,23+,24-,25+,27+,30+,31-,32-,33+/m1/s1 |

InChI Key |

WFGOCPHTDJDQJM-XHVSEXIISA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)NC |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to SENP1 and the SUMOylation Pathway

An In-Depth Technical Guide on the Core Mechanism of Action of SENP1 Inhibitors, with Reference to Senp1-IN-4

Disclaimer: Publicly available scientific literature detailing the specific mechanism of action, quantitative data, and experimental protocols for this compound is limited. This guide provides a comprehensive overview of the core mechanism of action of SENP1 (Sentrin-specific protease 1) inhibitors, using data from other well-characterized molecules to illustrate the principles likely applicable to this compound. This compound is described as a specific SENP1 inhibitor developed for enhancing tumor radiosensitivity, extracted from patent CN110627860 (Compound 21)[1][2].

Post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism in numerous cellular processes, including gene transcription, DNA repair, and cell cycle control[3][4]. The SUMOylation process is a dynamic and reversible enzymatic cascade involving activating (E1), conjugating (E2), and ligating (E3) enzymes[5]. The removal of SUMO from target proteins, or deSUMOylation, is carried out by a family of cysteine proteases known as Sentrin-specific proteases (SENPs)[5].

SENP1 is a key nuclear protease that performs two essential functions: it processes SUMO precursors into their mature form and deconjugates SUMO from a wide range of protein substrates[3][6][7]. Dysregulation and often overexpression of SENP1 are implicated in various cancers, including prostate, breast, and lung cancer, making it an attractive therapeutic target[5][8][9]. Inhibition of SENP1 is expected to increase the SUMOylation levels of its target proteins, thereby modulating their activity and impacting cancer cell survival and proliferation.

Core Mechanism of Action of SENP1 Inhibitors

The primary mechanism of action for a SENP1 inhibitor like this compound is the direct binding to the SENP1 enzyme, blocking its catalytic activity. SENP1 is a cysteine protease with a catalytic triad (Cys-603, His-533, Asp-550 in humans) that is essential for its function[6]. Small molecule inhibitors are designed to interact with this active site, preventing the binding and cleavage of SUMOylated substrates.

By inhibiting SENP1, these compounds lead to the hyper-SUMOylation of various nuclear proteins. The functional consequences are substrate-dependent and can include:

-

Modulation of Transcription Factors: SENP1 deSUMOylates and thereby activates key transcription factors involved in cancer progression, such as the Androgen Receptor (AR), HIF-1α (Hypoxia-inducible factor 1α), and c-Myc[8]. Inhibition of SENP1 would maintain these factors in a SUMOylated, often less active or degradation-prone state, thus suppressing tumor-promoting gene expression. For instance, SENP1 inhibition prevents the deSUMOylation of HIF-1α, leading to its degradation and the suppression of cancer metastasis[4][8].

-

Induction of Cell Cycle Arrest and Apoptosis: SENP1 plays a role in cell cycle progression. By targeting proteins like p53, SENP1 inhibition can potentiate p53 activity and induce the expression of cell cycle inhibitors like p21[8].

-

Enhancement of Drug Sensitivity: Overexpression of SENP1 has been linked to resistance to chemotherapy and radiotherapy[4]. SENP1 inhibitors, including the stated purpose of this compound, can re-sensitize cancer cells to these treatments[1]. For example, SENP1 can contribute to platinum therapy resistance, and its inhibition can overcome this effect[4].

Quantitative Data on SENP1 Inhibitors

While specific data for this compound is not publicly available, the following table summarizes the inhibitory concentrations (IC50) of other representative small molecule SENP1 inhibitors from the literature. This provides a comparative landscape of the potency of compounds targeting this enzyme.

| Inhibitor | SENP1 IC50 (µM) | SENP2 IC50 (µM) | Cellular Effect / Cell Line | Reference |

| Streptonigrin (SN) | 0.518 | 6.919 | Preferential inhibition of SENP1 over SENP2 | [Frontiers in Oncology, 2024][4] |

| Compound 5 | 1.3 | 0.7 | Benzothiophene-2-carboxamide inhibitor | [Frontiers in Oncology, 2024][3] |

| Compound 4 (Zhao et al.) | 3.5 | N/A | High SENP1 inhibitory effect | [Frontiers in Oncology, 2024][3] |

| ZHAWOC8697 | 8.6 | 2.3 | Dual SENP1/SENP2 inhibitor | [Molecules, 2022][5] |

| Benzodiazepine Cpd 7 | 9.2 | N/A | In vitro cancer cell growth inhibition (IC50 = 35.7 µM) | [ACS Medicinal Chemistry Letters, 2011] |

| Benzodiazepine Cpd 6 | 15.5 | N/A | In vitro cancer cell growth inhibition (IC50 = 13.0 µM) | [ACS Medicinal Chemistry Letters, 2011] |

N/A: Data not available in the cited source.

Signaling Pathways and Experimental Workflows

SENP1's Role in the SUMOylation Pathway

The following diagram illustrates the dynamic SUMOylation and deSUMOylation cycle and the point of intervention for a SENP1 inhibitor.

Caption: The SUMOylation cycle and the inhibitory action of this compound on SENP1's processing and deconjugation functions.

General Experimental Workflow for Characterizing a SENP1 Inhibitor

This diagram outlines a typical research workflow to characterize the mechanism of action of a novel SENP1 inhibitor.

Caption: A logical workflow for the preclinical evaluation of a novel SENP1 inhibitor from initial synthesis to in vivo testing.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the characterization of SENP1 inhibitors.

In Vitro SENP1 DeSUMOylation Assay (Fluorogenic)

This assay is used to determine the direct inhibitory activity of a compound on the enzymatic function of SENP1.

-

Objective: To measure the IC50 value of an inhibitor against recombinant SENP1.

-

Principle: A synthetic substrate consisting of a SUMO protein linked to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin) is used. Cleavage of the isopeptide bond by SENP1 releases the fluorophore, resulting in a measurable increase in fluorescence.

-

Materials:

-

Recombinant human SENP1 catalytic domain.

-

Fluorogenic substrate (e.g., SUMO1-AMC).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

-

Test inhibitor (e.g., this compound) dissolved in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Protocol:

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer.

-

In a 384-well plate, add 5 µL of the diluted inhibitor solution. For control wells, add buffer with the corresponding DMSO concentration.

-

Add 10 µL of recombinant SENP1 enzyme (final concentration e.g., 1 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the SUMO1-AMC substrate (final concentration e.g., 100 nM).

-

Immediately begin kinetic measurement of fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each well.

-

Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor with SENP1 in a cellular context.

-

Objective: To confirm that the inhibitor binds to and stabilizes SENP1 in intact cells.

-

Principle: Ligand binding typically increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures in the presence or absence of the inhibitor.

-

Materials:

-

Cancer cell line of interest (e.g., PC-3, A549).

-

Complete cell culture medium.

-

Test inhibitor.

-

PBS (Phosphate-Buffered Saline).

-

Lysis Buffer with protease inhibitors.

-

Thermocycler or heating blocks.

-

Equipment for Western Blotting (SDS-PAGE, transfer system, etc.).

-

Primary antibody against SENP1 and a loading control (e.g., GAPDH).

-

-

Protocol:

-

Culture cells to ~80% confluency. Treat one set of cells with the test inhibitor at a desired concentration (e.g., 10x cellular IC50) and another set with vehicle (DMSO) for 2-4 hours.

-

Harvest, wash, and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. One aliquot is kept at room temperature as a non-heated control.

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine protein concentration.

-

Analyze equal amounts of protein from the soluble fraction by Western Blotting using an anti-SENP1 antibody.

-

Quantify the band intensities and plot the percentage of soluble SENP1 relative to the non-heated control against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.

-

Immunoprecipitation to Detect Target Protein SUMOylation

This protocol is used to assess the effect of SENP1 inhibition on the SUMOylation status of a specific target protein.

-

Objective: To determine if treatment with a SENP1 inhibitor increases the SUMOylation of a known SENP1 substrate (e.g., HIF-1α, AR).

-

Principle: The target protein is captured from cell lysates using a specific antibody. The captured protein complex is then analyzed by Western Blot to detect the presence of conjugated SUMO moieties.

-

Materials:

-

Cells treated with vehicle or SENP1 inhibitor.

-

Lysis Buffer containing N-ethylmaleimide (NEM) to inhibit deSUMOylating enzymes during sample preparation.

-

Antibody against the target protein for immunoprecipitation (IP).

-

Protein A/G magnetic beads or agarose.

-

Antibodies for Western Blot: anti-SUMO1 or anti-SUMO2/3, and anti-target protein.

-

-

Protocol:

-

Treat cells with the SENP1 inhibitor or vehicle for a specified time (e.g., 6-24 hours).

-

Lyse the cells in NEM-containing lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysates with the IP antibody (anti-target protein) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with cold lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western Blot analysis by probing the membrane with an anti-SUMO antibody. Higher molecular weight bands corresponding to the SUMOylated target protein should be more intense in the inhibitor-treated samples. The membrane can be stripped and re-probed with the anti-target protein antibody to confirm equal precipitation.

-

Conclusion

While specific data on this compound remains proprietary, the established role of SENP1 in cancer biology provides a strong rationale for its inhibition. The mechanism of action for inhibitors like this compound is centered on blocking the deSUMOylase activity of SENP1, leading to the accumulation of SUMOylated substrates. This accumulation disrupts oncogenic signaling pathways, inhibits cell proliferation, and can enhance the efficacy of other cancer therapies. The experimental protocols and data presented provide a framework for the evaluation and understanding of this important class of investigational anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging role of SENP1 in tumorigenesis and cancer therapy [frontiersin.org]

- 5. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SENP1 - Wikipedia [en.wikipedia.org]

- 7. SENP1 Recombinant Monoclonal Antibody (1C3I4) (MA5-35519) [thermofisher.com]

- 8. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Senp1-IN-4 and the SUMOylation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism in a myriad of cellular processes. The dynamic balance of SUMOylation is maintained by a cascade of conjugating and deconjugating enzymes. Sentrin-specific protease 1 (SENP1) is a key deubiquitinating enzyme (DUB) that plays a dual role in the SUMOylation pathway: it processes SUMO precursors to their mature form and removes SUMO from target proteins. Dysregulation of SENP1 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the SUMOylation pathway, the function of SENP1, and a detailed profile of Senp1-IN-4, a specific inhibitor of SENP1. This document is intended to serve as a valuable resource for researchers and drug development professionals working in this field.

The SUMOylation Pathway: A Core Cellular Regulator

SUMOylation is a highly dynamic and reversible process analogous to ubiquitination. It involves the covalent attachment of a SUMO protein to a lysine residue on a target protein. This modification can alter the target protein's function, localization, stability, and interaction with other proteins. The SUMOylation process is a multi-step enzymatic cascade (Figure 1).[1][2]

Key Steps in the SUMOylation Pathway:

-

SUMO Precursor Maturation: SUMO proteins are initially synthesized as inactive precursors with a C-terminal extension. SENP enzymes, including SENP1, proteolytically cleave this extension to expose a di-glycine (GG) motif, which is essential for conjugation.

-

Activation (E1): The mature SUMO protein is activated in an ATP-dependent reaction by the heterodimeric E1 activating enzyme, SAE1/SAE2 (also known as Aos1/Uba2). This step results in the formation of a high-energy thioester bond between the C-terminal glycine of SUMO and a cysteine residue on SAE2.

-

Conjugation (E2): The activated SUMO is then transferred from the E1 enzyme to the sole E2 conjugating enzyme, Ubc9. This transfer also occurs via a thioester linkage.

-

Ligation (E3): While Ubc9 can directly transfer SUMO to some substrates, E3 ligases are often required to provide substrate specificity and enhance the efficiency of the transfer. Several families of SUMO E3 ligases have been identified, including the PIAS (Protein Inhibitor of Activated STAT) family.

-

Deconjugation: The SUMOylation process is reversed by SENP enzymes, which act as isopeptidases to cleave the isopeptide bond between SUMO and the target protein. This releases the SUMO moiety, allowing it to be recycled.[1][2]

Figure 1: The SUMOylation Pathway.

SENP1: A Key Regulator of SUMO Homeostasis

Sentrin-specific protease 1 (SENP1) is a cysteine protease that plays a pivotal role in maintaining the balance of protein SUMOylation. It exhibits both endopeptidase activity, required for the maturation of SUMO precursors, and isopeptidase activity, which removes SUMO from modified proteins. SENP1 demonstrates a preference for deconjugating SUMO1 over SUMO2/3. Its activity is crucial for a variety of cellular functions, and its dysregulation is strongly associated with cancer progression. Overexpression of SENP1 has been observed in various cancers, where it often promotes cell proliferation, survival, and resistance to therapy.

This compound: A Specific Inhibitor of SENP1

This compound is a specific inhibitor of SENP1, identified from patent CN110627860 as compound 21.[3] It is being investigated for its potential to enhance the radiosensitivity of tumors.[3]

Chemical Identity:

-

Chemical Name: 2-(4-chlorophenyl)-N'-(5-fluoro-2-oxoindolin-3-ylidene)thiazole-4-carbohydrazide

-

Molecular Formula: C₁₈H₁₁ClFN₄O₂S

-

Molecular Weight: 416.82 g/mol

Quantitative Data

While specific inhibitory concentration (IC₅₀) values for this compound against purified SENP1 enzyme are not yet publicly available in peer-reviewed literature, its biological activity has been characterized in cellular assays.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (IC₅₀) | HeLa | >20 µM | [3] |

Note: This IC₅₀ value reflects the cytotoxic effect of the compound on HeLa cells and is not a direct measure of SENP1 inhibition.

Mechanism of Action

This compound is designed to specifically inhibit the enzymatic activity of SENP1. By blocking SENP1, this compound is expected to increase the overall levels of SUMOylated proteins within the cell. The accumulation of certain SUMOylated proteins can lead to various cellular outcomes, including cell cycle arrest and apoptosis, which can contribute to its anti-cancer effects and its ability to sensitize tumor cells to radiation.

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SENP1 inhibitors like this compound.

In Vitro SENP1 Enzymatic Assay (Fluorogenic)

This assay measures the enzymatic activity of purified SENP1 using a fluorogenic substrate.[1][3][4]

Materials:

-

Recombinant human SENP1 enzyme

-

Fluorogenic SENP1 substrate (e.g., SUMO1-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor and pre-incubate with the SENP1 enzyme for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AMC: Ex=360 nm, Em=460 nm).

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

-

Determine the IC₅₀ value of this compound by plotting the percentage of SENP1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 3: Workflow for In Vitro SENP1 Enzymatic Assay.

Western Blot Analysis of Cellular SUMOylation

This protocol is used to detect changes in the levels of SUMOylated proteins in cells treated with a SENP1 inhibitor.[2][5][6]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (RIPA or similar) supplemented with protease and deSUMOylase inhibitors (e.g., N-ethylmaleimide - NEM)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SUMO1, anti-SUMO2/3, and antibodies against specific target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer containing deSUMOylase inhibitors on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SUMO1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using an imaging system. An increase in high molecular weight bands reactive to the SUMO antibody indicates an accumulation of SUMOylated proteins.

Co-Immunoprecipitation (Co-IP) for SENP1-Substrate Interaction

This protocol is used to determine if a SENP1 inhibitor can disrupt the interaction between SENP1 and its substrates.[7][8][9]

Materials:

-

Cell culture reagents

-

This compound

-

Co-IP lysis buffer (non-denaturing) with protease inhibitors

-

Primary antibody against SENP1 or a tagged substrate

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

Western blotting reagents as described in section 4.2.

Procedure:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SENP1) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the potential interacting substrate protein.

Cell Viability Assay (MTT or similar)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.[10][11][12]

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of a single cell to form a colony after treatment with a SENP1 inhibitor and ionizing radiation (IR).[3][5]

Materials:

-

Cancer cell lines

-

Cell culture dishes or flasks

-

This compound

-

A source of ionizing radiation (e.g., X-ray irradiator)

-

Crystal violet staining solution

Procedure:

-

Treat cells with a non-toxic concentration of this compound or vehicle for a specified time before irradiation.

-

Expose the cells to different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, trypsinize the cells, count them, and seed a known number of cells into new culture dishes. The number of cells seeded will depend on the radiation dose, with more cells seeded for higher doses.

-

Incubate the cells for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group and plot the data on a log-linear scale against the radiation dose to generate cell survival curves. A downward shift in the survival curve for the this compound treated group indicates radiosensitization.

Conclusion

The SUMOylation pathway, and specifically the deSUMOylating enzyme SENP1, represents a promising area for the development of novel cancer therapeutics. This compound is a specific inhibitor of SENP1 with potential applications in enhancing the efficacy of radiotherapy. This technical guide provides a foundational understanding of the SUMOylation pathway and the role of SENP1, along with a detailed profile of this compound and a set of robust experimental protocols. It is anticipated that this information will aid researchers and drug developers in their efforts to further investigate and exploit the therapeutic potential of targeting the SUMOylation pathway. Further research is warranted to fully elucidate the in vitro and in vivo efficacy and mechanism of action of this compound.

References

- 1. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 6. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. 2-Amino-5-(4-chlorophenyl)thiazole-4-carbohydrazide CAS#: [m.chemicalbook.com]

- 8. 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one [mdpi.com]

- 9. (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Senp1-IN-4 in deSUMOylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modification by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, is a critical regulatory mechanism for a vast array of cellular processes, including transcription, DNA repair, and signal transduction. The dynamic and reversible nature of SUMOylation is controlled by a family of Sentrin/SUMO-specific proteases (SENPs). Among these, SENP1 has emerged as a key regulator of deSUMOylation and a compelling therapeutic target in various diseases, notably cancer. This technical guide provides an in-depth overview of Senp1-IN-4, a specific inhibitor of SENP1, detailing its role in deSUMOylation, its biochemical and cellular activities, and the experimental protocols for its characterization.

Introduction to SENP1 and deSUMOylation

SUMOylation is a multi-step enzymatic cascade that covalently attaches SUMO peptides to lysine residues on target proteins. This modification can alter the substrate protein's function, localization, and stability. DeSUMOylation, the removal of SUMO from target proteins, is catalyzed by SENP enzymes, which act as cysteine proteases.

SENP1 is primarily localized in the nucleus and exhibits a preference for deconjugating SUMO1 and SUMO2/3 from a variety of substrates. Dysregulation of SENP1 activity has been implicated in the pathogenesis of numerous cancers by promoting cell proliferation, survival, and resistance to therapy. Key substrates of SENP1 include the tumor suppressor p53, the androgen receptor (AR), and the hypoxia-inducible factor 1-alpha (HIF-1α). By deSUMOylating these proteins, SENP1 can modulate their activity and contribute to oncogenesis. The development of specific SENP1 inhibitors is therefore a promising strategy for cancer therapy.

This compound: A Specific SENP1 Inhibitor

This compound is a specific, non-covalent inhibitor of SENP1. It is a derivative of ursolic acid and has been identified as compound 21 in Chinese patent CN110627860A. This inhibitor is under investigation for its potential to enhance the radiosensitivity of tumor cells.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the catalytic domain of SENP1, thereby preventing the access of SUMOylated substrates. This leads to an accumulation of SUMOylated proteins within the cell, which can trigger downstream signaling events, such as the activation of apoptotic pathways and cell cycle arrest.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound and related compounds from the same chemical series.

| Compound | SENP1 IC50 (µM) | HeLa Cell Cytotoxicity IC50 (µM) | Reference |

| This compound (Compound 21) | >20 | >20 | [1] |

| Ursolic Acid (Parent Compound) | 26.38 ± 2.17 | >40 | [2] |

| Compound 36 | 13.52 ± 1.09 | >40 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound and other SENP1 inhibitors.

In Vitro SENP1 Enzymatic Assay (Fluorogenic)

This assay measures the enzymatic activity of purified SENP1 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human SENP1 protein

-

SUMO1-AMC (7-amido-4-methylcoumarin) fluorogenic substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

This compound or other test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control) to each well.

-

Add 48 µL of SENP1 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of SUMO1-AMC substrate solution (final concentration ~100 nM).

-

Immediately measure the fluorescence intensity at 37°C every minute for 30 minutes.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][4]

Cellular Cytotoxicity Assay (CCK-8)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.[5][6]

Materials:

-

HeLa cells (or other cancer cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well clear microplate

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO in medium).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[5][6]

In-Cell Western Blotting for deSUMOylation

This assay assesses the ability of this compound to inhibit SENP1 activity within cells by measuring the accumulation of SUMOylated proteins.

Materials:

-

Cancer cell line (e.g., HeLa)

-

This compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit deSUMOylating enzymes during lysis.

-

Primary antibodies: anti-SUMO1, anti-SUMO2/3, and an antibody against a known SENP1 substrate (e.g., p53), and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescence detection system.

Procedure:

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and image the blot.

-

Analyze the band intensities to determine the relative levels of SUMOylated proteins. An increase in high molecular weight smears or specific bands corresponding to SUMOylated substrates indicates inhibition of SENP1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of SENP1 in key signaling pathways and the workflows of the experimental protocols described above.

Caption: SENP1-mediated deSUMOylation and its inhibition by this compound.

Caption: Workflow for the in vitro SENP1 enzymatic assay.

Caption: Workflow for the cellular cytotoxicity (CCK-8) assay.

Conclusion

This compound represents a valuable tool for studying the biological roles of SENP1-mediated deSUMOylation. Its specificity and potential as a tumor radiosensitizer make it an interesting lead compound for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to investigate the therapeutic potential of targeting the SENP1 pathway. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to explore its application in combination with other cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and radiosensitization research of ursolic acid derivatives as SENP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Frontier of SUMOylation: A Technical Guide to the Discovery and Development of a Novel SENP1 Inhibitor

Please Note: Information regarding a specific molecule designated "Senp1-IN-4" is not publicly available in the reviewed literature. This guide will therefore focus on a well-documented and representative SENP1 inhibitor, herein referred to by its initial hit identifier compound 11 (ZHAWOC8697) , to illustrate the principles of discovery and development in this target class.

Introduction

The dynamic post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism in a myriad of cellular processes, including transcriptional regulation, DNA damage response, and cell cycle control.[1] The reversibility of SUMOylation is governed by a family of Sentrin-specific proteases (SENPs), which are responsible for both the maturation of SUMO precursors and the deconjugation of SUMO from target proteins.[1][2] Dysregulation of this process, particularly the overexpression of SENP1, has been implicated in the pathology of various diseases, most notably in the progression and metastasis of cancers such as prostate, bladder, and pancreatic cancer, making it a compelling therapeutic target.[1][3][4]

This technical guide provides an in-depth overview of the discovery and early-stage development of a novel, non-covalent small molecule inhibitor of SENP1, compound 11 (ZHAWOC8697). This inhibitor was identified through a virtual screening campaign targeting the protein-protein interaction (PPI) interface of SENP1 and SUMO1.[1][3][4][5][6]

Discovery and Lead Optimization

The initial phase of discovery for compound 11 involved a virtual screening of an in-house diversity library containing 10,240 compounds.[1][4] The screen was designed to identify molecules that could disrupt the interaction between SENP1 and SUMO1, a key interface for its deSUMOylation activity.[1][4] This approach led to the identification of 598 virtual hits, from which compound 11 emerged as a promising candidate.[1][4]

Subsequent medicinal chemistry efforts focused on the optimization of this hit molecule. Structure-activity relationship (SAR) studies were conducted by synthesizing and testing derivatives of the initial hit. For instance, modifications to the dihydroquinoline (DHQ) fragment of compound 11 were explored. The gem-dimethyl (compound 23 ) and non-substituted (compound 24 ) derivatives both demonstrated reduced inhibitory activity compared to the parent compound, highlighting the importance of the original substitution pattern for target engagement.[1]

Signaling Pathway Context

The SUMOylation pathway is a multi-step enzymatic cascade. SENPs, as cysteine proteases, play a dual role in this pathway. They are responsible for the C-terminal cleavage of pro-SUMOs to their mature form and for the removal of SUMO from modified substrate proteins, thereby reversing the signal.[1][2] The inhibition of SENP1 is intended to increase the SUMOylation levels of its target proteins, which can modulate their activity and stability. For example, SENP1 deSUMOylates and stabilizes hypoxia-inducible factor 1α (HIF-1α), a key regulator in cancer progression.[1][4][7]

Quantitative Data Summary

The inhibitory activity of compound 11 and its analogs against SENP1 and the related SENP2 was quantified using in vitro enzymatic assays. The key findings are summarized in the table below.

| Compound ID | SENP1 IC50 (µM) | SENP2 IC50 (µM) | Notes |

| 11 (ZHAWOC8697) | 8.6 | 2.3 | Hit compound from virtual screen.[1][6] |

| 23 | ~12.9 | Not Reported | Gem-dimethyl derivative of compound 11, showing 1.5-fold reduced inhibition.[1] |

| 24 | ~86 | Not Reported | Non-substituted DHQ derivative of compound 11, showing 10-fold reduced inhibition.[1] |

A mode of inhibition study for compound 11 revealed a slight preference for binding to the SUMO1-SENP1 complex, with a determined inhibition constant (Ki) of 10.6 µM and an alpha value of 0.23, indicating a mixed-mode of inhibition.[1]

Experimental Protocols

Virtual Screening Workflow

The discovery of the initial hit molecule was accomplished through a structured computational approach.

Protocol:

-

Library Preparation: An in-house diversity library of 10,240 small molecules was utilized for the screening process.[1][4]

-

Target Structure: The crystal structure of the SENP1-SUMO1 complex (PDB code: 2G4D) was used as the target for docking.[1][4]

-

Docking Software: AutoDock Vina was employed to perform the virtual screening.[1][4]

-

Hit Selection: Compounds with a binding score of less than -7.3 kcal/mol were selected as virtual hits.[1][4]

-

Hit Validation: The selected virtual hits, including compound 11 , were then synthesized or acquired and subjected to in vitro biological assays to confirm their inhibitory activity against SENP1.[1]

In Vitro SENP1 Inhibition Assay

The inhibitory potency of the compounds was determined using a fluorogenic substrate-based enzymatic assay.

Materials:

-

Recombinant human SENP1 enzyme

-

Fluorogenic substrate (e.g., SUMO1-AMC)

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Microplate reader for fluorescence detection

Protocol:

-

The SENP1 enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic SUMO1-AMC substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

-

The percentage of inhibition is calculated relative to a control reaction containing only DMSO.

-

IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Mode of Inhibition Study

To elucidate the mechanism of inhibition, kinetic studies were performed.[1]

Protocol:

-

SENP1 enzyme activity was measured in the presence of varying concentrations of the inhibitor (compound 11 ).[1]

-

These measurements were repeated across a range of different substrate (SUMO1-AMC) concentrations.[1]

-

The resulting data were globally fitted to different inhibition models (e.g., competitive, non-competitive, uncompetitive, and mixed) using a suitable software package like GraphPad Prism.[1]

-

The best-fit model was determined, and the corresponding kinetic parameters (Ki and alpha) were calculated.[1]

Conclusion and Future Directions

The discovery of compound 11 (ZHAWOC8697) represents a successful application of virtual screening to identify a novel, non-covalent inhibitor of the SENP1-SUMO1 protein-protein interaction.[1][3][4][5][6] The initial SAR studies have provided valuable insights for further optimization of this chemical scaffold. Future work should focus on improving the potency and selectivity of this inhibitor class, as well as evaluating its efficacy in cellular and in vivo models of SENP1-driven diseases. The development of potent and selective SENP1 inhibitors holds significant promise for novel therapeutic interventions in oncology and other areas of unmet medical need.

References

- 1. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Dual SENP1 and SENP2 Inhibitor - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a Dual SENP1 and SENP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the development of SUMO specific protease (SENP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Senp1-IN-4 in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sentrin-specific protease 1 (SENP1) has emerged as a critical regulator in the landscape of cancer biology. As a key deSUMOylating enzyme, SENP1 modulates the function of numerous proteins involved in oncogenesis, including transcription factors, cell cycle regulators, and signaling molecules. Its overexpression is correlated with the progression of various cancers, making it a promising therapeutic target. This technical guide provides a comprehensive overview of SENP1's role in cancer and a detailed examination of its inhibitor, Senp1-IN-4. Due to the limited publicly available data on this compound, this guide incorporates data from other well-characterized SENP1 inhibitors to provide a thorough understanding of the therapeutic potential of targeting this enzyme. This document is intended to be a valuable resource for researchers and drug development professionals in the field of oncology.

The Role of SUMOylation and SENP1 in Cancer

Post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a dynamic and reversible process crucial for regulating a multitude of cellular functions, including gene expression, DNA repair, and signal transduction. The SUMOylation process is counteracted by a family of Sentrin-specific proteases (SENPs), which remove SUMO from target proteins.

SENP1 is a key member of this family, responsible for both the maturation of SUMO precursors and the deconjugation of SUMO from substrate proteins.[1] Aberrant SENP1 expression is a common feature in several malignancies, including prostate, lung, breast, and ovarian cancers.[2][3] By deSUMOylating oncoproteins, SENP1 can enhance their stability and activity, thereby promoting cancer cell proliferation, survival, angiogenesis, and metastasis.[4]

This compound and Other SENP1 Inhibitors

This compound is a specific inhibitor of SENP1, identified as compound 21 in patent CN110627860.[5] It has been developed for its potential to enhance the radiosensitivity of tumor cells.[5] While detailed preclinical data on this compound is not widely published, its identification underscores the growing interest in targeting SENP1 for cancer therapy. To provide a broader context, this guide also includes data from other notable SENP1 inhibitors.

Data Presentation: Quantitative Data for SENP1 Inhibitors

The following tables summarize the available quantitative data for this compound and other representative SENP1 inhibitors.

| Inhibitor | Assay Type | Target/Cell Line | IC50 | Citation |

| This compound | Cell Viability | HeLa | >20 µM | [5] |

| Momordin Ic | In vitro deSUMOylation | SENP1c | 15.37 µM | [6] |

| Cell Viability (in combination with 2 µM cisplatin) | IGROV1 CR | - | [7] | |

| In vitro deSUMOylation | SENP1 | 19.91 µM | [7] | |

| Ursolic Acid | Cell Viability (in combination with 2 µM cisplatin) | IGROV1 CR | 0.86 µM | [7] |

| In vitro deSUMOylation | SENP1 | 0.0064 µM | [7] | |

| Triptolide | Cell Viability (in combination with 2 µM cisplatin) | IGROV1 CR | 1.37 µM | [7] |

| ZHAWOC8697 | In vitro enzymatic assay | SENP1 | 8.6 µM | [8] |

| Compound 13m | In vitro enzymatic assay | SENP1 | 3.5 µM | [9] |

| GN6958 | In vitro enzymatic assay | SENP1 | 29.6 µM | [10] |

| Inhibitor | Animal Model | Cancer Type | Treatment | Outcome | Citation |

| Momordin Ic | Xenograft (PC3 cells) | Prostate Cancer | Intraperitoneal injection | Significant reduction in tumor size and weight by day 20.[6] | [6] |

| Triptolide | Xenograft (PC-3 cells) | Prostate Cancer | Not specified | Significant inhibition of tumor growth. | [11] |

| Ursolic Acid | Xenograft (H1975 cells) | Lung Cancer | 25 mg/kg/day | Suppressed tumor growth. | [1] |

| Ursolic Acid | Xenograft | Ovarian Cancer | Not specified | Overcomes platinum drug resistance in vivo.[12] | [12] |

Signaling Pathways and Experimental Workflows

The SUMOylation/deSUMOylation Pathway

The dynamic balance between SUMOylation and deSUMOylation is critical for cellular homeostasis. SENP1 plays a pivotal role in reversing SUMOylation.

Caption: The SUMOylation and deSUMOylation cycle.

Mechanism of Action of SENP1 Inhibitors

SENP1 inhibitors block the deSUMOylation process, leading to the accumulation of SUMOylated proteins. This can restore the suppressed function of tumor suppressors or promote the degradation of oncoproteins.

Caption: Mechanism of SENP1 inhibition in cancer.

Experimental Workflow for Evaluating SENP1 Inhibitors

A typical workflow to assess the efficacy of a SENP1 inhibitor involves in vitro enzymatic assays, cell-based assays, and in vivo animal models.

Caption: A typical experimental workflow for SENP1 inhibitor evaluation.

Experimental Protocols

In Vitro SENP1 deSUMOylation Assay

This assay biochemically assesses the inhibitory effect of a compound on SENP1's enzymatic activity.

Materials:

-

Recombinant human SENP1 protein

-

SUMOylated substrate (e.g., SUMO2-ΔRanGAP1)

-

Assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM 2-mercaptoethanol)

-

Test compound (e.g., this compound) dissolved in DMSO

-

N-Ethylmaleimide (NEM) as a positive control inhibitor

-

SDS-PAGE gels and Coomassie Brilliant Blue stain

Procedure:

-

Prepare a reaction mixture containing the assay buffer and recombinant SENP1 (e.g., 20 nM).

-

Add various concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 30 minutes at 25°C.

-

Initiate the deSUMOylation reaction by adding the SUMOylated substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the bands by Coomassie Brilliant Blue staining. The cleavage of the SUMOylated substrate indicates SENP1 activity.

-

Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., PC3)

-

Cell culture medium and supplements

-

Test compound (e.g., Momordin Ic)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell lysates, SDS-PAGE, and Western blotting

-

Antibody against SENP1

Procedure:

-

Culture the cancer cells to confluency.

-

Treat the cells with the test compound or DMSO for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Divide the cell lysate into aliquots and heat them at different temperatures for a short duration (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatants containing the soluble proteins.

-

Analyze the amount of soluble SENP1 in each supernatant by Western blotting using a SENP1-specific antibody.

-

A shift in the thermal stability of SENP1 in the presence of the compound indicates direct binding.[6][13]

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the SENP1 inhibitor on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

96-well plates

-

Cell culture medium

-

Test compound (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 72 hours).[5]

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Survival Assay for Radiosensitization

This assay evaluates the ability of a SENP1 inhibitor to enhance the sensitivity of cancer cells to radiation.

Materials:

-

Cancer cell line

-

Cell culture plates

-

Test compound

-

Radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution

Procedure:

-

Plate the cells at a low density in multiple plates.

-

Treat the cells with a non-toxic concentration of the test compound (e.g., this compound) for a defined period before irradiation.

-

Expose the cells to different doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Calculate the surviving fraction for each treatment group and plot the data to determine the radiosensitizing effect of the compound.[14][15]

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the SENP1 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line for injection

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to a predetermined schedule and dosage.

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[16]

Conclusion and Future Directions

The inhibition of SENP1 represents a promising strategy in cancer therapy. The development of specific inhibitors like this compound highlights the ongoing efforts to translate our understanding of the SUMOylation pathway into clinical applications. While the publicly available data for this compound is currently limited, the broader landscape of SENP1 inhibitor research, as exemplified by compounds like Momordin Ic and ursolic acid, demonstrates the potential of this therapeutic approach. Future research should focus on comprehensive preclinical evaluation of novel SENP1 inhibitors, including detailed pharmacokinetic and pharmacodynamic studies, to pave the way for their clinical development. Furthermore, exploring the synergistic effects of SENP1 inhibitors with existing cancer therapies, such as radiation and chemotherapy, holds significant promise for improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Sumoylation and desumoylation assays for a chromatin-remodelling complex in vivo and in vitro [protocols.io]

- 3. Discovery and radiosensitization research of ursolic acid derivatives as SENP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Momordin Ic induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. SENP1 Enzymatic Activity Inhibitors for Platinum Resistant Ovarian Cancer | The George Washington University [technologies.research.gwu.edu]

- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5.6. Clonogenic Survival Assay [bio-protocol.org]

- 15. 4.2. Irradiation and Clonogenic Survival Assay [bio-protocol.org]

- 16. SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The SENP1 Inhibitor Senp1-IN-4 and its Prospective Role in Modulating Hypoxia-Inducible Factor 1α

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hypoxia-Inducible Factor 1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in tumor progression, angiogenesis, and metastasis. Its stability is tightly controlled by a complex series of post-translational modifications, including ubiquitination and SUMOylation. Sentrin/SUMO-specific protease 1 (SENP1) has emerged as a critical de-SUMOylating enzyme that enhances HIF-1α stability. Consequently, inhibition of SENP1 presents a compelling therapeutic strategy for targeting hypoxia-driven pathologies. This technical guide focuses on Senp1-IN-4, a specific inhibitor of SENP1, and delineates its potential mechanism of action concerning the regulation of HIF-1α. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data, and detailed experimental protocols to facilitate further research into this compound and its effects on HIF-1α.

Introduction to the SENP1/HIF-1α Axis

Under normal oxygen (normoxic) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction results in the polyubiquitination and subsequent rapid degradation of HIF-1α by the proteasome.

During hypoxia, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes crucial for metabolic adaptation, angiogenesis, and cell survival. However, the regulatory landscape is more nuanced. Hypoxia also induces the SUMOylation of HIF-1α, a modification that, counterintuitively, promotes VHL-mediated, hydroxylation-independent ubiquitination and degradation[1][2][3].

This is where SENP1 plays a crucial stabilizing role. As a SUMO-specific protease, SENP1 reverses this SUMOylation, thereby rescuing HIF-1α from degradation and permitting its transcriptional activity to proceed[1][2][3]. Genetic knockdown or inhibition of SENP1 has been shown to decrease HIF-1α stability and suppress the expression of its target genes[1][4][5]. This positions SENP1 as a key therapeutic target for diseases characterized by pathological hypoxia, such as cancer.

Overview of this compound

This compound is a specific small molecule inhibitor of SENP1. Information regarding this compound is primarily derived from patent literature and supplier datasheets. It is identified as compound 21 in patent CN110627860 and has been developed for the purpose of enhancing tumor radiosensitivity[1][6].

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2416910-64-8 | [6][7] |

| Molecular Formula | C₃₃H₅₄N₂O₃ | [7] |

| Molecular Weight | 526.79 g/mol | [7] |

| Purity | ≥98% | |

| Appearance | Solid |

Preclinical Data

Limited quantitative data is publicly available for this compound. The following data pertains to its cytotoxic effects on the HeLa cell line.

| Cell Line | Compound | Parameter | Value | Exposure Time | Source |

| HeLa | This compound | IC₅₀ | >20 µM | 72 hours | [1] |

Mechanism of Action: SENP1 Inhibition and HIF-1α Destabilization

The primary mechanism by which this compound is expected to affect HIF-1α is through the direct inhibition of SENP1's de-SUMOylating activity. By blocking SENP1, this compound would lead to an accumulation of SUMOylated HIF-1α, which in turn facilitates its ubiquitination and proteasomal degradation, even under hypoxic conditions.

Caption: Proposed Mechanism of this compound Action on HIF-1α Pathway.

Key Experimental Protocols

To validate the hypothesized effects of this compound on HIF-1α, a series of standard molecular biology experiments are required. The following protocols provide a detailed methodology for researchers.

Western Blotting for HIF-1α Protein Levels

This protocol is designed to quantify changes in HIF-1α protein levels in cells treated with this compound under hypoxic conditions.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa, HepG2, or a relevant cancer cell line) in appropriate growth medium.[6]

-

Seed cells to achieve 70-80% confluency on the day of the experiment.

-

Induce hypoxia by placing cells in a hypoxic chamber (1% O₂) or by treating with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) (100-150 µM) for 4-8 hours.[5]

-

Concurrently, treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO).

2. Protein Extraction:

-

Crucial Step: Due to the extremely short half-life of HIF-1α in the presence of oxygen (~5 minutes), perform lysis rapidly on ice.[8][9]

-

Wash cells quickly with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[6]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA or Bradford assay.[6][8]

3. SDS-PAGE and Electrotransfer:

-

Denature 30-50 µg of total protein per lane by boiling in Laemmli sample buffer.

-

Transfer proteins to a PVDF or nitrocellulose membrane.[10]

-

Confirm transfer efficiency by Ponceau S staining.[10]

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.[10]

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1.5 hours at room temperature.[10]

-

Wash the membrane again as in the previous step.

-

Visualize bands using an ECL detection reagent and an imaging system.[6]

-

Strip the blot and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. SENP1 promotes hypoxia-induced cancer stemness by HIF-1α deSUMOylation and SENP1/HIF-1α positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SENP1/HIF-1α feedback loop modulates hypoxia-induced cell proliferation, invasion, and EMT in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Knockdown of SENP1 inhibits HIF-1α SUMOylation and suppresses oncogenic CCNE1 in Wilms tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Knockdown of SENP1 inhibits HIF-1α SUMOylation and suppresses oncogenic CCNE1 in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Streptonigrin inhibits SENP1 and reduces the protein level of hypoxia-inducible factor 1 (HIF1α) in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SENP1 in Cellular Signaling: A Technical Guide for Researchers

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Senp1-IN-4". Therefore, this technical guide will provide a comprehensive overview of the known effects of Sentrin/SUMO-specific protease 1 (SENP1) modulation on key cell signaling pathways. The information presented is based on studies involving SENP1 inhibition through various methods, such as small interfering RNA (siRNA), or the study of its overexpression, and serves as a foundational resource for understanding the potential impact of a novel SENP1 inhibitor.

Introduction to SENP1 and Post-Translational Modification

Sentrin/SUMO-specific protease 1 (SENP1) is a cysteine protease that plays a crucial role in the post-translational modification process known as SUMOylation.[1][2][3] This process involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby altering their function, localization, and stability. SENP1 has dual functions in this pathway: it processes precursor SUMO proteins into their mature form and, more critically, it removes SUMO from target proteins (deSUMOylation).[1][3][4] The balance between SUMOylation and deSUMOylation is vital for normal cellular processes, and its dysregulation is implicated in various diseases, particularly cancer.[1][2][5] SENP1 is frequently overexpressed in a range of cancers, including prostate, breast, liver, and lung cancer, where it often correlates with poor prognosis.[2][5]

SENP1's Impact on Key Cell Signaling Pathways

SENP1's role as a deSUMOylating enzyme places it at the nexus of numerous signaling pathways that are fundamental to cancer development and progression. Its substrates include transcription factors, cell cycle regulators, and proteins involved in angiogenesis and metastasis.

Hypoxia Inducible Factor-1α (HIF-1α) Signaling

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and metabolism.[2][6] SENP1-mediated deSUMOylation of HIF-1α is a critical step in its stabilization.[1][2] By removing SUMO from HIF-1α, SENP1 prevents its proteasomal degradation, leading to increased transcriptional activity.[7] This results in the upregulation of HIF-1α target genes such as vascular endothelial growth factor (VEGF) and Cyclin D1, thereby promoting tumor angiogenesis and cell proliferation.[8]

Caption: SENP1-mediated deSUMOylation of HIF-1α promotes its stability and downstream signaling.

Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. SENP1 enhances AR-dependent transcription.[9][10] One of the primary mechanisms for this is the deSUMOylation of histone deacetylase 1 (HDAC1).[9] SUMOylated HDAC1 represses AR-mediated gene transcription. By removing SUMO from HDAC1, SENP1 relieves this repression, leading to increased expression of AR target genes like prostate-specific antigen (PSA).[9]

Caption: SENP1 enhances AR-dependent transcription by deSUMOylating and inactivating HDAC1.

Pin1 Signaling and Cell Cycle Progression

Pin1 is a prolyl isomerase that plays a critical role in cell cycle regulation and is often overexpressed in cancer.[11] SENP1 can deSUMOylate Pin1.[11] SUMOylation of Pin1 inhibits its activity. By reversing this, SENP1 promotes Pin1's ability to induce centrosome amplification and cell transformation.[11] Furthermore, SENP1-mediated activation of Pin1 can lead to increased levels of Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle.[12]

Caption: SENP1 activates Pin1 through deSUMOylation, promoting cell cycle progression.

Quantitative Data on SENP1 Modulation

The following tables summarize quantitative data from studies on SENP1, illustrating the effects of its altered expression or activity.

Table 1: Effect of SENP1 Knockdown on Gene Expression in LNCaP Cells

| Target Gene | Fold Change in mRNA Level (siRNA vs. Control) | Reference |

| PSA | ~53% decrease | [9] |

| FKBP51 | ~50-60% decrease | [10] |

| ELK4 | ~50-60% decrease | [10] |

| TMPRSS2 | ~50-60% decrease | [10] |

Table 2: Effect of SENP1 on AR-Dependent Transcription in PC-3 Cells

| Condition | Fold Increase in Luciferase Activity | Reference |

| AR + SENP1 | 45-fold | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of SENP1.

Western Blot and Immunoprecipitation

-

Objective: To detect the expression levels of SENP1 and its substrates, and to assess the SUMOylation status of target proteins.

-

Methodology:

-

Cell Lysis: Total protein is extracted from cells or tissues using RIPA lysis buffer. Protein concentration is determined using a BCA assay.

-

Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against SENP1 or the protein of interest. After washing, the membrane is incubated with a secondary antibody and visualized using an appropriate detection system.

-

Immunoprecipitation (IP): Cell lysates are incubated with a primary antibody against the protein of interest overnight. Protein A/G magnetic beads are then added to pull down the antibody-protein complex. The beads are washed, and the precipitated proteins are eluted and analyzed by Western blot to detect interacting proteins or post-translational modifications like SUMOylation.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of SENP1 and its downstream target genes.

-

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and its concentration and purity are determined. Reverse transcription is performed to synthesize cDNA.

-

qRT-PCR: The PCR reaction is performed using a SYBR Green-based master mix and gene-specific primers. The relative expression of the target gene is calculated using the 2-ΔΔCT method, with GAPDH often used as an internal control.

-

Cell Proliferation and Colony Formation Assays

-

Objective: To assess the effect of SENP1 modulation on cell growth.

-

Methodology:

-

Cell Counting Assay: Cells with altered SENP1 expression (e.g., via siRNA knockdown) are seeded in multi-well plates. At different time points, cells are harvested and counted using a cell counter.

-

Colony Formation Assay: A low density of cells is seeded in culture dishes and allowed to grow for an extended period (e.g., 2 weeks). The resulting colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Caption: Common experimental workflows to study SENP1 function.

Conclusion

SENP1 is a critical regulator of multiple oncogenic signaling pathways. Its overexpression in various cancers and its role in promoting cell proliferation, survival, and angiogenesis make it an attractive therapeutic target. While specific information on "this compound" is not currently available, the extensive research on SENP1's function provides a strong rationale for the development of potent and specific inhibitors. Such inhibitors would be valuable tools for further elucidating the role of deSUMOylation in cancer and could hold significant promise as novel anticancer agents. This guide provides a foundational understanding of the key pathways influenced by SENP1, which will be essential for evaluating the efficacy and mechanism of action of any future SENP1-targeting compounds.

References

- 1. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. remedypublications.com [remedypublications.com]

- 3. SENP1 - Wikipedia [en.wikipedia.org]

- 4. SENP1 promotes p27kip1 nuclear export though enhanced SUMOylation in cholangiocarcinoma leading to increased cell proliferation and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evidence of Omics, Immune Infiltration, and Pharmacogenomic for SENP1 in the Pan-Cancer Cohort [frontiersin.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Computational study of SENP1 in cancer by novel natural compounds and ZINC database screening [frontiersin.org]

- 9. SENP1 Enhances Androgen Receptor-Dependent Transcription through Desumoylation of Histone Deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Senp1-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senp1-IN-4 is a specific inhibitor of Sentrin-specific protease 1 (SENP1), a key enzyme in the SUMOylation pathway. SENP1 plays a critical role in various cellular processes by removing Small Ubiquitin-like Modifier (SUMO) proteins from target substrates, a process known as deSUMOylation.[1] Dysregulation of SENP1 activity has been implicated in the progression of various diseases, including cancer, making it an attractive target for therapeutic intervention.[2] this compound, identified from patent CN110627860, is being investigated for its potential to enhance tumor radiosensitivity.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and mechanism of action.

Product Information

| Property | Value |

| IUPAC Name | (E)-N'-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)benzylidene)-2-(naphthalen-1-yl)acetohydrazide |

| Molecular Formula | C35H58N2O4 |

| Molecular Weight | 570.85 g/mol |

| CAS Number | 2416910-64-8 |

| Purity | >98% |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Quantitative Data for SENP1 Inhibitors

The following table summarizes the available quantitative data for this compound and other representative SENP1 inhibitors for comparative purposes.

| Inhibitor | Cell Line | Assay Type | IC50 | Treatment Duration | Reference |

| This compound | HeLa | Cytotoxicity | >20 µM | 72 hours | [3] |

| Momordin Ic | Liver Cancer Cells | Apoptosis Induction | Not specified | Not specified | MedChemExpress |

| GN6958 | Not specified | SENP1 Inhibition | 29.6 µM | Not specified | [4] |

| Compound 15 | Not specified | SENP1 Inhibition (SUMO-CHOP reporter assay) | 1.29 µM | Not specified | [4] |

| Benzodiazepine derivative (Compound 7) | PC3 | Cell Growth Inhibition | 35.7 µM | Not specified | [4] |

| ZHAWOC8697 | Not specified | SENP1 Inhibition (fluorescence-based) | 8.6 µM | Not specified | [5] |

Experimental Protocols